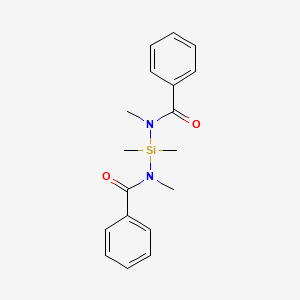
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, making the compound effective as an antimicrobial agent .
In cancer cells, the compound induces apoptosis by activating the intrinsic pathway of cell death. This involves the release of cytochrome c from the mitochondria, which then activates caspases, leading to the cleavage of cellular proteins and ultimately cell death .
Comparison with Similar Compounds
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as:
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: This compound is known for its antibacterial properties and is used in the treatment of bacterial infections.
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: Similar to the previous compound, it is also used as an antibacterial agent.
2-Amino-6-methylbenzothiazole: This compound is a precursor in the synthesis of various benzothiazole derivatives and is used in the production of dyes and pigments.
The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
93431-64-2 |
|---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
SORZWLXKQPVBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)



![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)

